2,2'-[(1E,6E)-3,5-dioxa-2,6-diazahepta-1,6-diene-1,7-diyl]diphenol
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Overview
Description
2-[(1E,6E)-7-(2-HYDROXYPHENYL)-3,5-DIOXA-2,6-DIAZAHEPTA-1,6-DIEN-1-YL]PHENOL is a complex organic compound characterized by its unique structure, which includes two hydroxyphenyl groups connected by a dioxadiazaheptadienyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E,6E)-7-(2-HYDROXYPHENYL)-3,5-DIOXA-2,6-DIAZAHEPTA-1,6-DIEN-1-YL]PHENOL typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-hydroxybenzaldehyde and a suitable diamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(1E,6E)-7-(2-HYDROXYPHENYL)-3,5-DIOXA-2,6-DIAZAHEPTA-1,6-DIEN-1-YL]PHENOL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(1E,6E)-7-(2-HYDROXYPHENYL)-3,5-DIOXA-2,6-DIAZAHEPTA-1,6-DIEN-1-YL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[(1E,6E)-7-(2-HYDROXYPHENYL)-3,5-DIOXA-2,6-DIAZAHEPTA-1,6-DIEN-1-YL]PHENOL exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: A curcuminoid antioxidant found in turmeric and torch ginger.
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Used as UV stabilizers in lacquers and plastics.
Properties
Molecular Formula |
C15H14N2O4 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-[(E)-[(E)-(2-hydroxyphenyl)methylideneamino]oxymethoxyiminomethyl]phenol |
InChI |
InChI=1S/C15H14N2O4/c18-14-7-3-1-5-12(14)9-16-20-11-21-17-10-13-6-2-4-8-15(13)19/h1-10,18-19H,11H2/b16-9+,17-10+ |
InChI Key |
QTNHUYNBUQKYLZ-CZCYGEDCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/OCO/N=C/C2=CC=CC=C2O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NOCON=CC2=CC=CC=C2O)O |
Origin of Product |
United States |
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